molecular formula C25H18N4O6 B2977380 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358615-26-5

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2977380
CAS RN: 1358615-26-5
M. Wt: 470.441
InChI Key: GUOWDOGVKBVSDG-UHFFFAOYSA-N
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Description

The compound contains several interesting substructures such as 1,3-benzodioxol (also known as methylenedioxyphenyl), oxadiazole, and quinazolinedione. These substructures are often found in bioactive compounds .

Scientific Research Applications

Synthesis and Characterization of Novel Bioactive Compounds

  • Antitumor Activity : Compounds containing the 1,2,4-oxadiazole ring have been synthesized and characterized for their potential antitumor activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been tested against a panel of 11 cell lines in vitro, showing potent antitumor activity in some cases (Maftei et al., 2013).

Heterocyclic Compounds Synthesis

  • Nucleosides and Quinazoline Derivatives : Research into the synthesis and properties of quinazoline N-1-ribosides has contributed to the understanding of these compounds' chemical behaviors and potential applications (Dunkel & Pfleiderer, 1991).

  • Imidazoquinazolinones : Studies on the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid have led to novel pathways for synthesizing thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones, indicating potential in creating diverse heterocyclic compounds (Mrkvička et al., 2010).

Catalytic Synthesis of Heterocycles

  • Catalyzed Multicomponent Reactions : L-proline-catalyzed reactions have facilitated the synthesis of complex heterocyclic compounds, such as 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, demonstrating the potential for efficient synthesis of novel heterocyclic structures with therapeutic applications (Karamthulla et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing these substructures often have bioactive properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 1,2,4-oxadiazole ring, followed by the synthesis of the quinazoline ring and the benzodioxole ring. The final step involves the coupling of the three rings to form the target compound.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-methoxybenzylamine", "2-chloroacetyl chloride", "hydrazine hydrate", "3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "3-amino-2-methoxybenzoic acid", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "a. Dissolve 2-nitrobenzaldehyde (1.0 g) and hydrazine hydrate (1.2 g) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture and filter the solid obtained.", "c. Dissolve the solid in acetic acid (10 mL) and add sodium acetate (1.0 g).", "d. Add acetic anhydride (1.0 mL) dropwise and reflux for 2 hours.", "e. Cool the reaction mixture and filter the solid obtained.", "f. Dissolve the solid in sodium hydroxide solution (10 mL) and add 2-chloroacetyl chloride (1.0 g).", "g. Reflux for 2 hours and cool the reaction mixture.", "h. Filter the solid obtained and wash with water.", "i. Dry the solid to obtain 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole.", "Step 2: Synthesis of 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-amino-2-methoxybenzoic acid (1.0 g) in phosphorus oxychloride (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture and add sulfuric acid (10 mL).", "c. Add sodium nitrite (0.5 g) and cool the reaction mixture.", "d. Add a solution of 3-amino-2-methoxybenzoic acid (1.0 g) in sodium hydroxide solution (10 mL) dropwise and stir for 2 hours.", "e. Filter the solid obtained and wash with water.", "f. Dry the solid to obtain 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 3: Coupling of the three rings", "a. Dissolve 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (0.5 g) and 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (0.5 g) in ethanol (10 mL).", "b. Add sodium carbonate (0.5 g) and reflux for 2 hours.", "c. Cool the reaction mixture and filter the solid obtained.", "d. Wash the solid with water and dry to obtain the target compound, 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1358615-26-5

Molecular Formula

C25H18N4O6

Molecular Weight

470.441

IUPAC Name

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31)

InChI Key

GUOWDOGVKBVSDG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O

solubility

not available

Origin of Product

United States

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